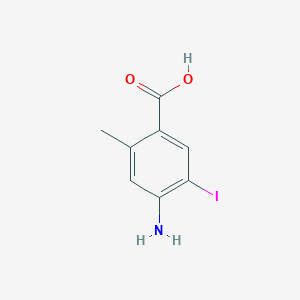
(5-bromo-1H-indazol-4-yl)methanol
Übersicht
Beschreibung
“(5-bromo-1H-indazol-4-yl)methanol” is a chemical compound with the CAS Number: 1934400-08-4 . It has a molecular weight of 227.06 . The IUPAC name for this compound is this compound . It is a solid substance and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrN2O/c9-7-1-2-8-5 (3-10-11-8)6 (7)4-12/h1-3,12H,4H2, (H,10,11) . The linear formula for this compound is C8H7BrN2O .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a boiling point of 434.3±30.0 C at 760 mmHg .Wirkmechanismus
The mechanism of action of (5-bromo-1H-indazol-4-yl)methanol in anti-cancer activity is not fully understood. However, it has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to have a positive effect on insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (5-bromo-1H-indazol-4-yl)methanol in lab experiments is its high yield synthesis method. Additionally, this compound exhibits potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are many potential future directions for the use of (5-bromo-1H-indazol-4-yl)methanol in scientific research. One potential area of focus is in the development of new anti-cancer drugs. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in drug development.
Wissenschaftliche Forschungsanwendungen
(5-bromo-1H-indazol-4-yl)methanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus is in the development of new drugs. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromo-1H-indazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-2-8-5(3-10-11-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJMSOPPCKPRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



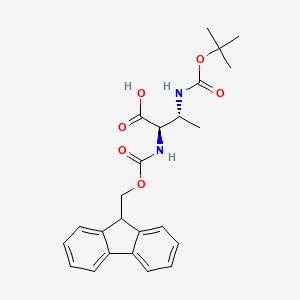

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B3249290.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)
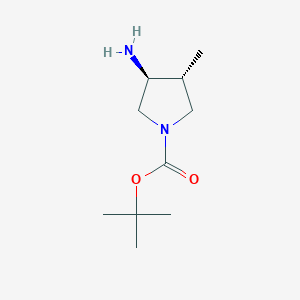
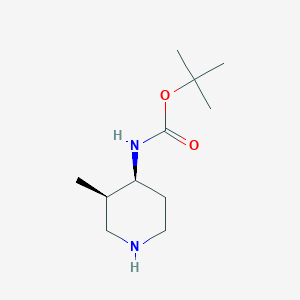
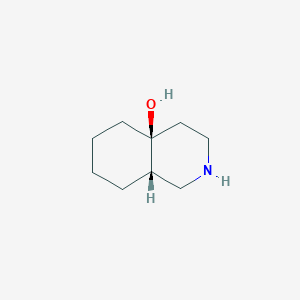
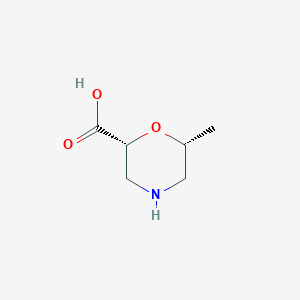

![rac-(2R,3S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3249334.png)

![6-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B3249346.png)
